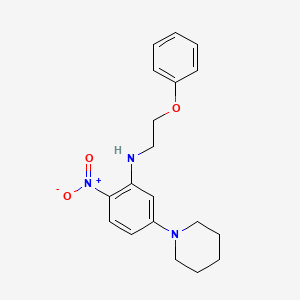![molecular formula C20H15ClN4O5 B11696694 3-chloro-N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11696694.png)
3-chloro-N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzohydrazide core linked to a methoxy and nitropyridinyl-substituted phenyl group through a methylene bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide typically involves the condensation reaction between 3-chlorobenzohydrazide and an aldehyde derivative of 3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and methoxy derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro and methoxy derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzohydrazides.
Aplicaciones Científicas De Investigación
3-chloro-N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-chloro-N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitropyridinyl and methoxy groups play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide
- 3-chloro-6-methoxy-N’-{(E)-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-benzothiophene-2-carbohydrazide
Uniqueness
3-chloro-N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C20H15ClN4O5 |
|---|---|
Peso molecular |
426.8 g/mol |
Nombre IUPAC |
3-chloro-N-[(E)-[3-methoxy-4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C20H15ClN4O5/c1-29-18-9-13(11-23-24-20(26)14-3-2-4-15(21)10-14)5-7-17(18)30-19-8-6-16(12-22-19)25(27)28/h2-12H,1H3,(H,24,26)/b23-11+ |
Clave InChI |
MHYLKVHDOLALSC-FOKLQQMPSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Cl)OC3=NC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)Cl)OC3=NC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11696618.png)
![4-{[(4-Chloro-3-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11696620.png)
![6-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-N-methyl-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11696626.png)
![N-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11696628.png)
![2-[(2E)-2-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-5-nitropyridine](/img/structure/B11696630.png)
![1-[(4-Methyl-3-nitrophenyl)sulfonyl]-3-(phenylsulfonyl)imidazolidine](/img/structure/B11696636.png)

![3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B11696650.png)

![N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B11696663.png)
![ethyl 2-chloro-5-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11696665.png)
![2-[(2-bromo-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11696671.png)
![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B11696676.png)

